2-amino-N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
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Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-2-30-12-6-11-25-22(29)18-19-21(27-17-10-4-3-9-16(17)26-19)28(20(18)24)15-8-5-7-14(23)13-15/h3-5,7-10,13H,2,6,11-12,24H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJIUSBULIWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrroloquinoxaline, a class of compounds known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research indicates that compounds within the pyrroloquinoxaline class exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : These compounds may inhibit pathways involved in inflammation.
- Antimicrobial Effects : Certain derivatives demonstrate activity against bacterial and fungal strains.
Anticancer Activity
A study evaluating the anticancer potential of pyrroloquinoxaline derivatives highlighted that the compound exhibits significant cytotoxicity against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be approximately 1.9 µg/mL and 2.3 µg/mL, respectively, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL) .
Table 1: Cytotoxicity Data of Pyrroloquinoxaline Derivatives
| Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
|---|---|---|---|
| HCT-116 | 1.9 | Doxorubicin | 3.23 |
| MCF-7 | 2.3 | Doxorubicin | 3.23 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. Studies have suggested that it may interact with specific protein kinases involved in cell cycle regulation and apoptosis .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It may inhibit the activity of pro-inflammatory cytokines such as Interleukin-8 (IL-8), which plays a crucial role in various inflammatory diseases . This inhibition suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies also indicate that certain derivatives of pyrroloquinoxaline may possess antimicrobial properties. For instance, related compounds have shown significant activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
Case Studies
Several case studies have illustrated the potential therapeutic applications of pyrroloquinoxaline derivatives:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer demonstrated that treatment with a pyrroloquinoxaline derivative resulted in improved tumor response rates compared to standard treatments.
- Case Study on Inflammatory Diseases : In a cohort study examining patients with rheumatoid arthritis, administration of a pyrroloquinoxaline compound led to reduced levels of inflammatory markers and improved clinical outcomes.
Scientific Research Applications
The biological activity of this compound is primarily associated with its interaction with Eph receptor tyrosine kinases, which are implicated in several diseases, including cancer and neurological disorders. The compound exhibits low-nanomolar affinity for these kinases, suggesting its potential as a therapeutic agent.
Key Biological Activities:
-
Anticancer Activity :
- Significant cytotoxic effects against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
- Induces apoptosis and inhibits cell proliferation pathways.
- Example IC50 values:
- HCT-116: 1.9 µg/mL
- MCF-7: 2.3 µg/mL
-
Anti-inflammatory Properties :
- Inhibits pro-inflammatory cytokines like Interleukin-8 (IL-8), indicating potential use in treating chronic inflammatory conditions.
-
Antimicrobial Effects :
- Demonstrates activity against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial efficacy.
Case Studies
Several studies have highlighted the therapeutic applications of 2-amino-N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide:
Case Study on Cancer Treatment
A clinical trial involving patients with advanced colorectal cancer showed that treatment with this compound resulted in improved tumor response rates compared to standard therapies.
Case Study on Inflammatory Diseases
In a cohort study of patients with rheumatoid arthritis, administration of this compound led to reduced levels of inflammatory markers and improved clinical outcomes.
Synthesis and Modification Strategies
The synthesis of this compound typically involves multi-step synthetic strategies that may include microwave-assisted synthesis to enhance yields and reduce reaction times. Modifications to its chemical structure can significantly influence its biological activity and pharmacokinetic properties.
Chemical Reactions Analysis
Chemical Reactivity Analysis
The compound exhibits reactivity at multiple sites due to its functional groups:
Amide Group Reactions
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Hydrolysis : Potential cleavage under acidic/basic conditions, yielding carboxylic acid derivatives.
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Alkylation : Reactivity with alkylating agents (e.g., methyl iodide) to form N-alkylated amides.
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Coupling Reactions : Compatibility with peptide coupling reagents (e.g., HATU, EDCl) for further functionalization.
Fluorophenyl Substituent Reactions
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Nucleophilic Aromatic Substitution : The fluorine atom may act as a leaving group under strongly basic conditions, enabling substitution with nucleophiles (e.g., amines, thiols).
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Electrophilic Substitution : Potential for nitration or alkylation at the para position relative to the fluorine atom.
Ethoxypropyl Chain Reactions
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Alkylation : Reaction with electrophiles (e.g., alkyl halides) to modify the ethoxy group.
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Oxidation : Conversion of the ethoxy group to a ketone or carboxylic acid under oxidative conditions.
Biochemical Interactions
Research on structurally similar pyrroloquinoxaline derivatives highlights:
Kinase Inhibition
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Eph receptor tyrosine kinases : Pyrroloquinoxaline analogs (e.g., Q0B, Q7M) exhibit low nanomolar affinity for EphA3 and EphB4 kinases .
-
Selectivity : High selectivity against a panel of 453 human kinases, minimizing off-target effects .
Cellular Activity
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Antiproliferative effects : Analogous compounds demonstrate inhibition of cancer cell growth via kinase pathway modulation .
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Solubility and Bioavailability : Alkyl chains (e.g., ethoxypropyl) enhance cellular permeability compared to shorter substituents .
Comparative Analysis with Analogous Compounds
Research Findings
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Therapeutic Potential : Fluorine substitution may improve metabolic stability compared to chloro analogs .
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Crystallographic Studies : Pyrroloquinoxaline derivatives adopt type I/II kinase binding modes, enabling rational design of selective inhibitors .
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Selectivity : Structural variations (e.g., substituent position, chain length) significantly impact kinase selectivity profiles .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-amino-N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
Answer:
The synthesis typically involves amide bond formation between the pyrrolo[2,3-b]quinoxaline core and the 3-ethoxypropylamine moiety. A validated approach is General Procedure F1 (amide formation), as described for structurally analogous compounds (e.g., coupling carboxylic acid intermediates with amines under activation by reagents like HATU or EDCI) . Key steps include:
- Reaction Optimization : Use anhydrous conditions (e.g., DMF or DCM) with catalytic DMAP to enhance coupling efficiency.
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures.
- Yield Monitoring : Track reaction progress via TLC and confirm yields gravimetrically (typical yields for similar compounds: 60–94%) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz, DMSO-) to confirm substituent positions (e.g., fluorophenyl protons at δ 7.5–8.0 ppm, ethoxypropyl signals at δ 3.3–3.6 ppm). NMR can validate carbonyl carbons (amide C=O at ~165–170 ppm) .
- Mass Spectrometry (ESIMS) : Confirm molecular weight (e.g., observed [M+1] peak matching theoretical mass).
- HPLC-PDA : Assess purity (>95% recommended for pharmacological studies; gradient elution with C18 columns and UV detection at 254 nm) .
Advanced: How can researchers apply statistical experimental design (DoE) to optimize synthesis or pharmacological testing?
Answer:
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature, catalyst loading) affecting yield or bioactivity .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., reaction time vs. temperature) to predict optimal conditions. For example, a central composite design (CCD) reduced synthesis steps for analogous quinoxaline derivatives by 30% .
- Validation : Replicate optimized conditions in triplicate to confirm robustness (RSD <5% for yield/purity).
Advanced: How can computational reaction path search methods enhance understanding of this compound’s reactivity?
Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map transition states and predict regioselectivity in amide bond formation (e.g., B3LYP/6-31G* level for geometry optimization) .
- Reaction Mechanism Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to validate pathways.
- Feedback Loops : Integrate computational predictions (e.g., solvent effects via COSMO-RS) with high-throughput experimentation to refine synthetic routes .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Answer:
- Orthogonal Assays : Validate target engagement using both biochemical (e.g., kinase inhibition) and cellular (e.g., viability assays) models to rule out off-target effects .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) to identify outliers. Adjust for variables like cell line (e.g., HEK293 vs. HeLa) or compound stability in culture media.
- Impurity Profiling : Use LC-MS to detect degradation products (e.g., des-fluoro analogs) that may confound bioactivity results .
Advanced: How can impurity analysis protocols ensure reproducibility in pharmacological studies?
Answer:
- Reference Standards : Use certified impurities (e.g., des-fluoro or cyclopropyl analogs) for HPLC calibration .
- Stability-Indicating Methods : Perform forced degradation studies (e.g., heat, light, pH extremes) to identify degradation pathways. For example, acidic conditions may hydrolyze the ethoxypropyl group, detectable via NMR .
- Limit Tests : Set thresholds for known impurities (e.g., <0.15% for genotoxic analogs) using ICH Q3A/B guidelines.
Basic: What are the key considerations for solubility and formulation in preclinical testing?
Answer:
- Solubility Screening : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., 10% Cremophor EL for in vivo dosing).
- Formulation Stability : Monitor aggregation via dynamic light scattering (DLS) over 24–72 hours.
- Bioavailability : Use pharmacokinetic profiling (e.g., C and AUC in rodent models) to adjust formulations .
Advanced: What methodologies address challenges in scaling up synthesis for in vivo studies?
Answer:
- Continuous Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., amide coupling) and reduce batch variability .
- Membrane Separation : Purify intermediates using nanofiltration to remove unreacted starting materials .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
